molecular formula C16H23Cl2NO B5202577 1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine

1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine

Cat. No. B5202577
M. Wt: 316.3 g/mol
InChI Key: ILBADGBWYZHWOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine, also known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of compounds called nicotinic acetylcholine receptor (nAChR) agonists, which have been shown to have a wide range of effects on the central nervous system.

Mechanism of Action

1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine acts as a selective agonist for the alpha7 nAChR subtype. This receptor is involved in a wide range of physiological processes, including learning and memory, inflammation, and neuroprotection. 1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine has been shown to activate the alpha7 nAChR subtype, leading to increased calcium influx and the activation of downstream signaling pathways.
Biochemical and Physiological Effects
1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which is important for promoting neuroplasticity and neuroprotection. 1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine has been shown to improve cognitive function, including memory and attention.

Advantages and Limitations for Lab Experiments

1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine has several advantages for lab experiments. It is a highly selective agonist for the alpha7 nAChR subtype, which allows for precise targeting of this receptor. 1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine has also been shown to have a high degree of potency, which allows for the use of lower concentrations in experiments. However, 1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine has several limitations for lab experiments. It is a complex compound to synthesize, which can limit its availability for research. In addition, 1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on 1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine. One area of research is the development of more potent and selective alpha7 nAChR agonists. Another area of research is the use of 1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine in combination with other compounds for the treatment of neurological disorders. Finally, there is a need for further research on the long-term effects of 1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine and its potential use in clinical settings.
Conclusion
In conclusion, 1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine is a compound that has been extensively studied for its potential therapeutic applications. It acts as a selective agonist for the alpha7 nAChR subtype and has been shown to have neuroprotective, anti-inflammatory, and cognitive-enhancing effects. While 1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine has several advantages for lab experiments, it also has limitations, such as its complex synthesis and short half-life. There are several future directions for research on 1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine, including the development of more potent and selective alpha7 nAChR agonists and further research on its long-term effects.

Synthesis Methods

1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine can be synthesized by reacting 2,5-dichlorophenol with 4-chlorobutylamine to form 1-[4-(2,5-dichlorophenoxy)butyl]-4-chlorobutane. This intermediate is then reacted with methylpiperidine to form 1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine. The synthesis of 1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects, anti-inflammatory effects, and cognitive-enhancing effects. 1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23Cl2NO/c1-13-6-9-19(10-7-13)8-2-3-11-20-16-12-14(17)4-5-15(16)18/h4-5,12-13H,2-3,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBADGBWYZHWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCCOC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2,5-Dichlorophenoxy)butyl]-4-methylpiperidine

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